6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
Description
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1909301-17-2) is a bicyclic compound characterized by a norbornane skeleton with a ketone group at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₈H₁₀O₃, and it has a molecular weight of 154.16 g/mol . The compound’s rigid bicyclic framework and functional groups make it a versatile intermediate in organic synthesis and drug development.
Synthesis: The compound is synthesized via stereoselective methods, such as the functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives using 1,3-oxazine or γ-lactone intermediates, achieving yields up to 17% under optimized conditions . The endo:exo isomer ratio (4:1) is critical for its stereochemical purity .
Properties
IUPAC Name |
6-oxobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOYCLYBCGDWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. For this compound, the diene is often a furan derivative, and the dienophile can be an olefinic or acetylenic compound. The reaction conditions usually involve heating the reactants in an inert solvent such as toluene or xylene at temperatures ranging from 80°C to 150°C .
Industrial Production Methods
Industrial production methods for 6-Oxobicyclo[22The scalability of the Diels-Alder reaction makes it a suitable candidate for industrial synthesis, provided that the reactants are readily available and the reaction conditions can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by reaction with alcohols or amines.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Applications
The compound serves as a bioisostere for aromatic rings in drug design, enhancing solubility and metabolic stability. For instance, studies have shown that replacing phenyl groups with bicyclic structures can improve the physicochemical properties of drugs like Imatinib and Vorinostat, leading to better therapeutic profiles .
Case Study: Drug Development
In a recent study, the incorporation of 6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid into drug frameworks demonstrated improved water solubility and reduced lipophilicity compared to traditional phenyl analogs. This modification resulted in a new class of anticancer agents with enhanced efficacy .
Agrochemicals
Pesticidal Properties
Derivatives of 6-Oxobicyclo[2.2.1]heptane have been explored for their pesticidal activities. Research indicates that certain derivatives exhibit significant insecticidal effects, making them suitable candidates for developing new agricultural pesticides .
Case Study: Pesticide Formulation
A patent describes formulations containing 6-Oxobicyclo[2.2.1]heptane derivatives that effectively target pests while minimizing environmental impact. These formulations were shown to be effective against a range of agricultural pests, demonstrating the compound's utility in sustainable agriculture .
Materials Science
Polymer Chemistry
The compound is also being investigated for its potential in polymer synthesis due to its unique bicyclic structure, which can impart desirable mechanical properties to polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength.
Case Study: Polymer Development
Research has indicated that polymers synthesized with 6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid exhibit improved durability and resistance to environmental degradation compared to conventional polymers .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Drug Design (bioisosteres) | Improved solubility, metabolic stability |
| Agrochemicals | Pesticide Development | Effective against pests, environmentally friendly |
| Materials Science | Polymer Synthesis | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ketone and carboxylic acid groups are likely involved in these interactions, potentially forming hydrogen bonds or participating in redox reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Amino-5/6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acids
Structural Features: These derivatives introduce amino and hydroxyl groups at positions 3 and 5/6, respectively, altering hydrogen-bonding capacity and solubility . Synthesis: Prepared via stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, confirmed by HMQC and DEPT NMR techniques . Applications: Potential as chiral building blocks for peptidomimetics due to their rigid, functionalized backbones.
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
Structural Features : A hydroxyl group at position 2 instead of a ketone, enabling oxidative decarboxylation to form dihydroxy derivatives .
Synthesis : Oxidized to 2,3-dihydroxybicyclo[2.2.1]heptane carboxylic acid using NaOCl/H₂, yielding analytical probes for concentration determination .
7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives
Structural Features: Incorporation of an oxygen atom at position 7 modifies electronic properties and reactivity . Synthesis: Derived from Friedel-Crafts acylation of exo-1-oxabicyclo[2.2.1]hept-5-ene-1,2-dicarboxylic anhydride, yielding heterocycles like phthalazinoquinazolinones . Applications: Used in heterocycle synthesis for natural product analogs.
Thiophenecarboxylate Derivatives
Structural Features : Bicyclo[2.2.1]heptane-2-carboxylic acid conjugated to thiophene rings (e.g., compounds 7 and 8) .
Biological Activity : Suppress cyclic nucleotides and toxin-induced intestinal fluid secretion (IC₅₀ = 0.1–1 µM) with minimal stereospecificity .
Penicillin-Related Bicyclo[3.2.0]heptane Derivatives
Structural Features: Bicyclo[3.2.0]heptane core with a β-lactam ring (e.g., 6-aminopenicillanic acid) . Applications: Antibiotic precursors; 6-APA (6-aminopenicillanic acid) is a key intermediate for semisynthetic penicillins .
Comparative Analysis Table
Key Research Findings
Stereochemical Sensitivity : The endo/exo isomer ratio significantly impacts biological activity. For example, PKZ18 derivatives require precise stereochemistry for anti-biofilm efficacy .
Synergistic Effects : PKZ18-22 enhances the efficacy of conventional antibiotics against biofilms, suggesting combinatorial therapeutic strategies .
Biological Activity
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid is characterized by a bicyclic structure that includes a ketone and a carboxylic acid functional group. Its unique conformation allows for various interactions with biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that derivatives of 6-oxobicyclo[2.2.1]heptane-2-carboxylic acid exhibit significant cytotoxicity against various cancer cell lines. A notable study synthesized several derivatives, including N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide, which demonstrated high cytotoxicity and anti-proliferative effects against human liver carcinoma HepG2 cells while sparing normal cells .
Table 1: Cytotoxicity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | HepG2 | 9.0 | High |
| Norcantharidin | Various | 3.0 | Moderate |
The mechanism by which 6-oxobicyclo[2.2.1]heptane-2-carboxylic acid exerts its biological effects involves interaction with specific molecular targets such as phosphatases and kinases. Studies have shown that it can inhibit protein phosphatase activities, which are crucial in cancer cell signaling pathways .
Synthesis and Derivatives
The synthesis of 6-oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves multi-step organic reactions starting from norcantharidin or related compounds. The reaction conditions often include the use of catalysts such as dimethylaminopyridine and solvents like acetonitrile to facilitate the formation of the desired product with high yield .
Table 2: Synthesis Conditions
| Starting Material | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Norcantharidin | Dimethylaminopyridine | Acetonitrile | 85 |
Preclinical Studies
In preclinical studies, 6-oxobicyclo[2.2.1]heptane-2-carboxylic acid derivatives were tested against various cancer xenografts in animal models. For instance, LB-100, a derivative containing this bicyclic structure, showed enhanced antitumor activity when combined with standard chemotherapeutics like cisplatin and doxorubicin without increasing toxicity levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
